1,6-Nonadien-3-ol, 3,7-dimethyl-, 3-acetate

Vue d'ensemble

Description

1,6-Nonadien-3-ol, 3,7-dimethyl-, 3-acetate is an organic compound with the molecular formula C13H22O2 and a molecular weight of 210.3126 . This compound is also known by its systematic name, 1,5-dimethyl-1-vinylhept-4-enyl acetate . It is a derivative of linalool, a naturally occurring terpene alcohol found in many flowers and spice plants. The acetate ester form of this compound is often used in the fragrance industry due to its pleasant aroma.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,6-Nonadien-3-ol, 3,7-dimethyl-, 3-acetate can be synthesized through several chemical routes. One common method involves the esterification of 1,6-Nonadien-3-ol, 3,7-dimethyl- with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the alcohol and acetic anhydride are heated together, allowing the formation of the acetate ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation to purify the final product and remove any unreacted starting materials or by-products .

Analyse Des Réactions Chimiques

Types of Reactions

1,6-Nonadien-3-ol, 3,7-dimethyl-, 3-acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert the acetate ester back to the alcohol form.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like hydroxide ions or amines can be used to replace the acetate group.

Major Products Formed

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of new esters or amides depending on the nucleophile used.

Applications De Recherche Scientifique

1,6-Nonadien-3-ol, 3,7-dimethyl-, 3-acetate has several applications in scientific research:

Chemistry: Used as a starting material or intermediate in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

Industry: Widely used in the fragrance and flavor industry due to its pleasant aroma.

Mécanisme D'action

The mechanism of action of 1,6-Nonadien-3-ol, 3,7-dimethyl-, 3-acetate involves its interaction with various molecular targets and pathways. In biological systems, it may interact with cell membranes and proteins, altering their function and leading to observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Similar Compounds

Linalool: A naturally occurring terpene alcohol with a similar structure but without the acetate group.

Geraniol: Another terpene alcohol with a similar structure but different functional groups.

Citronellol: A related compound with similar uses in the fragrance industry.

Uniqueness

1,6-Nonadien-3-ol, 3,7-dimethyl-, 3-acetate is unique due to its specific structural features, including the acetate ester group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific aroma profiles or chemical reactivity is desired .

Activité Biologique

1,6-Nonadien-3-ol, 3,7-dimethyl-, 3-acetate, also known as 3,7-dimethylnona-1,6-dien-3-yl acetate, is an organic compound with a molecular formula of C13H22O2 and a molecular weight of approximately 210.31 g/mol. This compound has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and antioxidant research. This article will explore its biological activity through various studies, including case studies and detailed research findings.

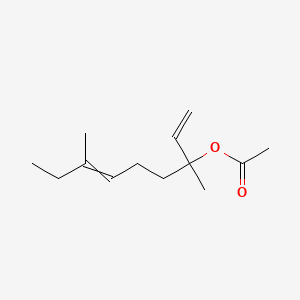

Chemical Structure and Properties

The structure of this compound is characterized by a nonadiene backbone with two methyl groups and an acetate functional group at the third carbon position. This unique configuration contributes to its distinct aroma profile and reactivity, making it valuable in fragrance and flavor applications.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study conducted by showed that this compound effectively inhibited the growth of various bacterial strains. The minimum inhibitory concentration (MIC) values for several pathogens were determined as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Antioxidant Activity

In addition to its antimicrobial properties, this compound has been studied for its antioxidant capabilities. A study published in a peer-reviewed journal demonstrated that the compound exhibited notable free radical scavenging activity. The half-maximal inhibitory concentration (IC50) for DPPH radical scavenging was found to be approximately 30 µg/mL . This suggests its potential role in protecting cells from oxidative stress.

Anti-inflammatory and Analgesic Effects

Emerging research is investigating the anti-inflammatory and analgesic properties of this compound. In animal models of inflammation, administration of this compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6 . Furthermore, pain response tests indicated that the compound may modulate pain perception pathways.

The biological effects of this compound are believed to arise from its interaction with cell membranes and proteins. The acetate group enhances its ability to penetrate lipid membranes, allowing it to interact with various molecular targets within biological systems. This interaction can lead to alterations in cellular functions that contribute to its observed biological effects .

Case Study: Antimicrobial Efficacy

A recent case study evaluated the effectiveness of this compound against multi-drug resistant strains of bacteria. The study revealed that the compound not only inhibited bacterial growth but also enhanced the efficacy of conventional antibiotics when used in combination therapy . This synergistic effect may provide a novel approach to combating antibiotic resistance.

Case Study: Antioxidant Potential

Another case study focused on the antioxidant effects of this compound in a model of oxidative stress induced by hydrogen peroxide in human cell lines. Results showed a significant decrease in cell death and oxidative damage markers when treated with the compound .

Propriétés

Numéro CAS |

61931-80-4 |

|---|---|

Formule moléculaire |

C13H22O2 |

Poids moléculaire |

210.31 g/mol |

Nom IUPAC |

[(6E)-3,7-dimethylnona-1,6-dien-3-yl] acetate |

InChI |

InChI=1S/C13H22O2/c1-6-11(3)9-8-10-13(5,7-2)15-12(4)14/h7,9H,2,6,8,10H2,1,3-5H3/b11-9+ |

Clé InChI |

IVSZEHYDOLAREK-PKNBQFBNSA-N |

SMILES |

CCC(=CCCC(C)(C=C)OC(=O)C)C |

SMILES isomérique |

CC/C(=C/CCC(C)(C=C)OC(=O)C)/C |

SMILES canonique |

CCC(=CCCC(C)(C=C)OC(=O)C)C |

Key on ui other cas no. |

61931-80-4 |

Pictogrammes |

Environmental Hazard |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.